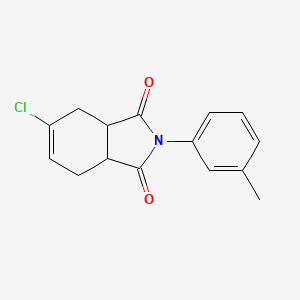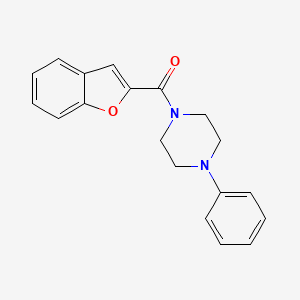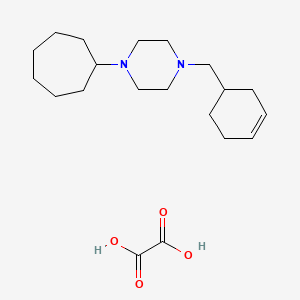
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in the regulation of cell growth, differentiation, and survival. The aim of
Wirkmechanismus
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and physiological effects:
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In cardiovascular diseases, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the formation of new blood vessels, which is important for the treatment of diseases such as atherosclerosis and angiogenesis-related disorders. In neurological disorders, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the survival and differentiation of neural stem cells, which is important for the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity towards FGFRs. This allows for the selective inhibition of FGFRs without affecting other signaling pathways. However, one of the limitations of using 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its potential toxicity towards non-cancerous cells. This may limit its therapeutic applications in certain diseases.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective FGFR inhibitors. Another potential direction is the investigation of the combination of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential therapeutic applications of 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in other diseases, such as autoimmune diseases and inflammatory diseases, should be explored.
Synthesemethoden
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic compound that can be prepared by several methods. One of the most common methods involves the reaction of 5-chloro-2-nitrobenzoic acid with 3-methylphenylhydrazine to produce 5-chloro-2-(3-methylphenyl)benzohydrazide. This intermediate is then reacted with maleic anhydride to form the final product, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of FGFRs. In cardiovascular diseases, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to prevent the formation of new blood vessels, which is important for the treatment of diseases such as atherosclerosis and angiogenesis-related disorders. In neurological disorders, 5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to promote the survival and differentiation of neural stem cells, which is important for the treatment of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-chloro-2-(3-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-5,7,12-13H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEVMJRONBXSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3CC=C(CC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

methyl]phosphonate](/img/structure/B4955564.png)

![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)